molecular formula C7H3F2NO B11774449 2,4-Difluorobenzo[d]oxazole

2,4-Difluorobenzo[d]oxazole

Cat. No.: B11774449
M. Wt: 155.10 g/mol
InChI Key: FMQXVSVNGSUKMZ-UHFFFAOYSA-N
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Description

2,4-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of fluorine atoms at the 2 and 4 positions of the benzene ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,4-difluoroaniline with glyoxylic acid, followed by cyclodehydration to form the oxazole ring. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity while minimizing the production of hazardous by-products. Green chemistry approaches, such as the use of microwave-assisted synthesis and ionic liquids, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

2,4-Difluorobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzo[d]oxazole
  • 2,4-Dimethylbenzo[d]oxazole
  • 2,4-Dibromobenzo[d]oxazole

Comparison

Compared to its analogs, 2,4-Difluorobenzo[d]oxazole exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds. These properties make it particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H3F2NO

Molecular Weight

155.10 g/mol

IUPAC Name

2,4-difluoro-1,3-benzoxazole

InChI

InChI=1S/C7H3F2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI Key

FMQXVSVNGSUKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)F

Origin of Product

United States

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